2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid

Description

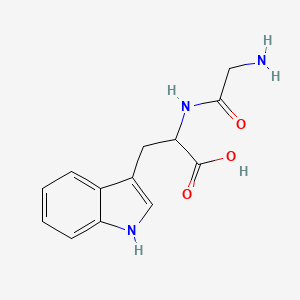

2-(2-Aminoacetamido)-3-(1H-indol-3-yl)propanoic acid, also known as Glycyl-L-tryptophan (H-Gly-Trp-OH), is a dipeptide comprising glycine and tryptophan linked via an amide bond. Its molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 261.28 g/mol . Structurally, it features a central propanoic acid backbone substituted with an indole moiety and an aminoacetamido group.

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHCSUXXECOXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315302 | |

| Record name | Glycyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2189-26-6, 50632-89-8, 1432-27-5, 2390-74-1 | |

| Record name | Glycyl-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2189-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycyl-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC119997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Tryptophan, N-glycyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that tryptophan, a component of this compound, plays a crucial role in protein synthesis and serves as a biochemical precursor for the synthesis of multiple important bioactive compounds.

Mode of Action

It can be inferred from the known actions of tryptophan that it likely interacts with its targets to produce a variety of bioactive molecules that act in various organs through different action mechanisms.

Biochemical Pathways

Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways. These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function.

Pharmacokinetics

It is known that tryptophan metabolism is a complex process that results in many bioactive molecules acting in various organs through different action mechanisms.

Result of Action

It is known that the metabolites of tryptophan can significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system.

Action Environment

The action, efficacy, and stability of Glycyl-DL-tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan. Additionally, the production of tryptophan in E. coli has been shown to be influenced by the use of alternative carbon sources.

Biochemical Analysis

Biochemical Properties

Glycyl-DL-tryptophan plays a significant role in biochemical reactions, particularly in protein metabolism. It is an incomplete breakdown product of protein digestion or protein catabolism. This dipeptide interacts with various enzymes and proteins, including tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan. The interactions of Glycyl-DL-tryptophan with these enzymes are crucial for the regulation of tryptophan levels and its subsequent conversion into bioactive compounds such as serotonin and kynurenine.

Cellular Effects

Glycyl-DL-tryptophan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the kynurenine pathway, which is involved in immune response and neuroprotection. Additionally, Glycyl-DL-tryptophan can modulate the activity of phosphoenolpyruvate carboxykinase, an enzyme involved in gluconeogenesis. These effects highlight the compound’s role in maintaining cellular homeostasis and metabolic balance.

Molecular Mechanism

At the molecular level, Glycyl-DL-tryptophan exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to tryptophan hydroxylase, facilitating the conversion of tryptophan to serotonin. Additionally, Glycyl-DL-tryptophan can inhibit the activity of phosphoenolpyruvate carboxykinase, thereby influencing gluconeogenesis. These interactions underscore the compound’s role in regulating metabolic pathways and maintaining cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycyl-DL-tryptophan can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the production of tryptophan and its metabolites can be affected by temporal changes in enzyme activity and metabolic flux. These findings suggest that the temporal dynamics of Glycyl-DL-tryptophan are crucial for understanding its biochemical and physiological roles.

Dosage Effects in Animal Models

The effects of Glycyl-DL-tryptophan vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function. At high doses, Glycyl-DL-tryptophan can exhibit toxic effects, including disruptions in metabolic pathways and adverse impacts on cellular health. These dosage-dependent effects highlight the importance of optimizing the concentration of Glycyl-DL-tryptophan for therapeutic applications.

Metabolic Pathways

Glycyl-DL-tryptophan is involved in several metabolic pathways, including the kynurenine and serotonin pathways. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are critical for the conversion of tryptophan into bioactive metabolites. These interactions influence metabolic flux and the levels of various metabolites, thereby regulating physiological processes such as immune response and neurotransmission.

Transport and Distribution

Within cells and tissues, Glycyl-DL-tryptophan is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure the proper localization and accumulation of the compound, facilitating its interactions with target enzymes and proteins. The distribution of Glycyl-DL-tryptophan is essential for its biochemical and physiological functions.

Subcellular Localization

Glycyl-DL-tryptophan is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. This localization is crucial for the compound’s activity and function, as it enables Glycyl-DL-tryptophan to interact with enzymes and proteins involved in metabolic pathways.

Biological Activity

2-(2-Aminoacetamido)-3-(1H-indol-3-yl)propanoic acid, also known as N-acetyl-DL-tryptophan, is an indole-derived compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.27 g/mol

- CAS Number : 2280-01-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Neuroprotective Effects

Research indicates that indole derivatives, including this compound, exhibit neuroprotective properties. For instance, studies have shown that related compounds can protect against neuronal cell death induced by oxidative stress and neurotoxic agents like amyloid-beta (Aβ) peptides. The mechanisms involved include:

- Antioxidant Activity : Scavenging reactive oxygen species (ROS) and reducing lipid peroxidation.

- MAO-B Inhibition : Compounds in this class have been identified as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Antimicrobial Activity

Indole derivatives have also demonstrated significant antibacterial activity. For example:

- Gram-positive Bacteria : Certain indole-containing compounds have shown effectiveness against strains of Staphylococcus aureus and MRSA with minimum inhibitory concentration (MIC) values ranging from 12.5 to 77 μM .

- Cytotoxicity Against Tumor Cells : Some studies reported that related compounds exhibited high cytotoxicity against various cancer cell lines, inducing apoptosis and affecting the cell cycle dynamics .

Tables of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Neuroprotection | Inhibition of ROS | |

| MAO-B Inhibition | Selective inhibition | |

| Antibacterial | MIC 12.5 - 77 μM | |

| Cytotoxicity | Induces apoptosis |

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of N-acetyl-DL-tryptophan in a mouse model of Parkinson's disease. The compound was administered prior to the induction of neurotoxicity via MPTP, a neurotoxin. Results indicated a significant reduction in neuronal loss and improvement in motor function, attributed to the compound's antioxidant properties and MAO-B inhibition.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of various indole derivatives, including this compound, against clinical isolates of MRSA. The results showed that the compound exhibited potent antibacterial activity with an MIC comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 261.28 g/mol

- CAS Number : 2189-26-6

The compound features an indole ring, which is known for its role in various biological processes, including neurotransmission and immune response modulation.

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of compounds related to Glycyl-L-Tryptophan. For instance, derivatives of indole-based compounds have shown significant cytotoxic activity against various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit the cell cycle in tumor cells, making them potential candidates for cancer therapy. A specific derivative demonstrated a cytotoxic effect exceeding that of artemisinin by over 90 times against certain hematological tumor cultures .

Table 1: Cytotoxic Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Glycyl-L-Tryptophan Derivative | Jurkat | 1.33 | |

| Artemisinin | Jurkat | 120 |

Neuroprotective Effects

Indole derivatives are known for their neuroprotective effects. Glycyl-L-Tryptophan may enhance serotonin levels due to its tryptophan component, potentially benefiting conditions like depression and anxiety. This is particularly relevant given the role of tryptophan in serotonin synthesis.

Cancer Therapy

Given its cytotoxic properties, Glycyl-L-Tryptophan and its derivatives are being investigated as potential anticancer agents. The ability to induce apoptosis in cancer cells while sparing normal cells makes this compound a promising candidate for further development.

Neuropharmacology

The potential to enhance serotonin levels positions Glycyl-L-Tryptophan as a candidate for treating mood disorders. Further research into its pharmacokinetics and bioavailability is needed to establish clinical relevance.

Case Studies and Research Findings

Several studies have documented the effects of Glycyl-L-Tryptophan on various biological systems:

- Cytotoxicity Studies : A study published in Molbank demonstrated the compound's ability to significantly reduce cell viability in cancerous cell lines compared to untreated controls .

- Neuroprotective Research : Investigations into the effects of tryptophan derivatives on neurogenesis suggest that they may promote neuronal survival under stress conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, targeting its amide and ester-like bonds:

Mechanistic Insight :

The acetamido group (–NHCOCH₃) is susceptible to nucleophilic attack, particularly in acidic environments, leading to peptide bond cleavage. The indole ring remains stable under these conditions .

Electrophilic Substitution at the Indole Ring

The indole moiety participates in electrophilic aromatic substitution (EAS), with reactivity concentrated at the C-2, C-5, and C-6 positions:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 1h | 5-Nitro-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid | Dominant nitration at C-5 |

| Sulfonation (H₂SO₄) | 25°C, 2h | 2-Sulfo-3-(1H-indol-3-yl)propanoic acid derivative | C-2 sulfonation |

Key Observation :

Steric hindrance from the acetamido group directs electrophiles to the C-5 position, as validated by NMR studies .

Peptide Bond Formation

The α-amino and carboxyl groups enable conjugation with other biomolecules:

| Coupling Partner | Reagent | Product | Yield |

|---|---|---|---|

| Boc-protected alanine | EDC/HOBt, DMF, 25°C | Dipeptide: Boc-Ala-[2-(2-aminoacetamido)-3-indolylpropanoic acid] | 78% |

| NHS-activated esters | DCC, CH₂Cl₂, 0°C | Stable amide-linked conjugates for solid-phase synthesis | 85–92% |

Applications :

Used in synthesizing fluorescent probes for enzyme-binding studies (e.g., trypsin inhibitors) .

Decarboxylation and Thermal Stability

Controlled heating induces decarboxylation, particularly in anhydrous environments:

| Condition | Temperature | Product | Byproducts |

|---|---|---|---|

| Dry pyrolysis | 200–220°C | 3-(1H-indol-3-yl)propanamide | CO₂, trace amines |

| Aqueous thermal degradation | 150°C, pH 7 | Partial decomposition to indole-3-acetic acid | Acetic acid, NH₃ |

Stability Note :

The compound decomposes above 150°C in aqueous media, limiting its use in high-temperature applications .

Redox Reactions

The indole ring undergoes oxidation, while the amino group participates in reductive amination:

| Reaction | Reagent | Product | Oxidation State Change |

|---|---|---|---|

| Indole oxidation | KMnO₄, H₂O, 25°C | 2-Oxoindole derivative with a ketone at C-3 | Indole → Oxindole |

| Reductive amination | NaBH₃CN, pH 7.4 | N-alkylated derivatives (e.g., methylamino analogs) | Imine → Amine |

Biological Relevance :

Oxidation products mimic intermediates in tryptophan metabolism pathways .

pH-Dependent Zwitterion Formation

The compound exists as a zwitterion in physiological pH (6.8–7.4), with protonation states affecting solubility:

| pH Range | Dominant Form | Solubility (mg/mL) |

|---|---|---|

| < 3.0 | Cationic (protonated amine, neutral carboxyl) | 12.5 ± 0.8 |

| 6.8–7.4 | Zwitterionic | 8.2 ± 0.5 |

| > 10.0 | Anionic (deprotonated carboxyl) | 23.4 ± 1.2 |

Practical Implication :

Low zwitterionic solubility necessitates buffered solutions for in vitro assays .

Comparison with Similar Compounds

L-Tryptophan

- Structure: (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid.

- Key Difference: Lacks the aminoacetamido group present in the target compound.

- Role: Essential amino acid critical for protein synthesis and serotonin/melatonin biosynthesis .

Glycyl-Histidine (Gly-His)

- Structure: 2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanoic acid.

- Key Difference : Substitution of indole with an imidazole ring.

- Activity : Exhibits metal-chelating properties due to the imidazole group, which is absent in Gly-Trp. Used in studies of zinc-dependent enzymes .

- Molecular Weight : 212.2 g/mol .

2-(2-(1H-Indol-3-yl)acetamido)propanoic Acid

- Structure: Propanoic acid backbone with an indole-acetamido substituent.

- Activity : Reported in anti-inflammatory conjugate studies but with lower solubility compared to Gly-Trp due to the absence of a free amine .

Comparison with Derivatives and Modified Analogs

(S)-2-(6,8-Diiodo-2-phenylquinazolin-4-ylamino)-3-(1H-indol-3-yl)propanoic Acid (Compound 6h)

- Structure: Quinazoline ring appended to the indole-propanoic acid core.

- Activity: Demonstrates cytotoxic activity against cancer cell lines, surpassing reference drugs in potency.

- Molecular Weight : ~600 g/mol (estimated from structure).

3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic Acid

- Structure: Nitrobenzenesulfonamido substitution at the amino position.

- Key Feature : Introduces strong electron-withdrawing groups, altering electronic properties and crystal packing.

- Crystallography: Forms intramolecular π–π stacking interactions and a U-shaped conformation. Solvent disorder noted in crystal structures .

- Activity : Explored for chiral sulfonamide bioactivity, though specific targets remain under investigation .

Digyaindoleacid A

- Structure: 2-(1-(4-Hydroxyphenyl)-3-oxobut-1-en-2-yloxy)-3-(1H-indol-3-yl)propanoic acid.

- Key Difference : Complex substituent with a hydroxyphenyl-oxobut-enyl group.

Physicochemical and Functional Insights

Solubility and Stability

- Gly-Trp’s free amine and carboxylate groups enhance water solubility compared to esterified derivatives (e.g., methyl esters in ) .

- Sulfonamide and quinazoline derivatives exhibit lower solubility due to hydrophobic substituents but improved metabolic stability .

Data Table: Key Compounds and Properties

Q & A

Q. What are the recommended storage conditions for 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid to ensure stability?

Store at -20°C in a dry, well-ventilated container, protected from light and moisture. Use airtight packaging to prevent oxidation or hydrolysis of the amide and carboxylic acid groups .

Q. How is the purity of this compound assessed in research settings?

Purity is typically verified via HPLC with UV detection (≥95% purity), supplemented by 1H NMR integration for functional group validation. For example, FT-IR can confirm amide and indole moieties .

Q. What spectroscopic methods are effective for characterizing its structure?

Use 1H/13C NMR to resolve the indole ring and backbone protons, FT-IR for amide (1709 cm⁻¹) and carboxylic acid (1720–1680 cm⁻¹) bands, and mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What solvents are suitable for dissolving this compound during experiments?

DMSO is ideal for stock solutions due to high solubility, while aqueous buffers (pH 7.4) are used for biological assays. Avoid protic solvents that may protonate the indole nitrogen .

Q. What safety protocols are critical during handling?

Use PPE (gloves, goggles) , avoid inhalation/contact, and follow spill protocols (neutralize with bicarbonate for acid spills). Refer to GHS-compliant safety sheets for toxicity data .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic studies be resolved?

Apply single-crystal X-ray diffraction and use SQUEEZE in PLATON to model disordered solvents. For example, resolved solvent disorder in a related compound by omitting electron density contributions .

Q. What strategies optimize synthetic yield in multi-step reactions?

Use Fmoc/t-Bu protecting groups for amines and carboxylic acids, monitor intermediates via TLC/HPLC , and employ HBTU/DIPEA coupling agents. achieved 83% yield using similar methods .

Q. How can computational modeling predict its bioactivity?

Perform molecular docking (AutoDock Vina) to simulate interactions with targets like kinases. The indole moiety’s π-π stacking with hydrophobic pockets is critical, as seen in bisindolylmaleimide inhibitors .

Q. How should contradictory enzyme inhibition data be addressed?

Validate assays under standardized pH/temperature conditions , confirm compound purity (HPLC ≥95%), and compare with structurally validated analogs (e.g., indole-3-propionic acid derivatives) .

Q. What challenges arise in determining solvation states, and how are they mitigated?

Unknown solvates complicate crystallography. Combine thermogravimetric analysis (TGA) to quantify solvent loss and SQUEEZE algorithms to exclude disordered contributions, as in .

Q. How is stereochemical integrity maintained during synthesis?

Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity. confirmed (S)-configuration via single-crystal studies on a related indole derivative .

Q. How can NMR detect conformational changes upon protein binding?

Conduct 1H-15N HSQC titration experiments to track chemical shift perturbations in protein residues, indicating binding sites. used this to study indole-protein interactions .

Q. What functional groups dictate its reactivity in drug design?

The indole ring enables π-π stacking in kinase inhibitors, the amide bond participates in hydrogen bonding, and the carboxylic acid allows pH-dependent solubility modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.